molecular formula C22H19FN2O3S B14997539 1-(2-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(2-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14997539
M. Wt: 410.5 g/mol
InChI Key: IMCWXZLSSHCDKX-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:

  • Position 3: A 3-methoxyphenyl group, which may modulate electronic properties and receptor binding .
  • Positions 5 and 6: Methyl groups that increase steric bulk and metabolic stability compared to non-alkylated analogs .

Thieno[2,3-d]pyrimidines are widely studied for their antimicrobial, anticancer, and kinase-inhibitory properties. The compound’s structural complexity and substituent diversity position it as a candidate for therapeutic development .

Properties

Molecular Formula

C22H19FN2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H19FN2O3S/c1-13-14(2)29-21-19(13)20(26)25(16-8-6-9-17(11-16)28-3)22(27)24(21)12-15-7-4-5-10-18(15)23/h4-11H,12H2,1-3H3

InChI Key

IMCWXZLSSHCDKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3F)C4=CC(=CC=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and pyrimidine intermediates.

    Functionalization: Introduction of the fluorophenyl and methoxyphenyl groups can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thieno[2,3-d]Pyrimidine Derivatives

Compound Name Position 1 Position 3 Positions 5/6 Position 6 (Het/Aryl) Reference
Target Compound 2-Fluorobenzyl 3-Methoxyphenyl 5,6-Dimethyl
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione Alkyl (e.g., benzyl) Phenyl 5-Methyl 5-Phenyl-1,3,4-oxadiazole
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione Phenyl 5-Methyl 2-Methylthiazole
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Bromophenoxy Isopropyl

Key Observations :

  • Position 1: Alkyl/aryl substitutions (e.g., 2-fluorobenzyl vs. benzyl) influence solubility and target engagement. The 2-fluorobenzyl group in the target compound may enhance CNS activity compared to non-fluorinated analogs .
  • Position 6 : Heterocyclic substituents (e.g., oxadiazole or thiazole) correlate with antimicrobial activity. The target compound lacks these groups but compensates with 5,6-dimethyl groups for metabolic stability .

Table 2: Antimicrobial Activity of Selected Compounds

Compound MIC Against S. aureus (μg/mL) Reference
Target Compound Not reported
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione 12.5 (vs. Metronidazole: 25)
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione 25–50

Key Findings :

  • Thiazole-substituted derivatives (e.g., from ) exhibit superior activity against S. aureus compared to oxadiazole analogs.

Physico-Chemical Properties

Table 3: Physical Properties of Thieno[2,3-d]Pyrimidine Derivatives

Compound Melting Point (°C) Solubility (LogP) Reference
Target Compound Not reported Estimated: 3.1
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione 210–230 2.8–3.4
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione 195–200 2.5

Key Insights :

  • The 5,6-dimethyl groups in the target compound likely increase LogP compared to mono-methylated analogs, favoring lipid membrane penetration .
  • Crystallinity (high melting points) is common in this class, necessitating formulation strategies for bioavailability .

Biological Activity

The compound 1-(2-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thieno[2,3-d]pyrimidine core with various substituents that enhance its biological profile. The presence of fluorine and methoxy groups contributes to its lipophilicity and receptor binding properties.

Structural Formula

C19H18FN2O3S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_2\text{O}_3\text{S}

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through the following mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing their progression through the cell cycle.
  • Inhibition of Metastasis : The compound reduces migration and invasion capabilities of cancer cells by downregulating matrix metalloproteinases (MMPs).

Antidiabetic Potential

Preliminary studies suggest that this compound may also possess antidiabetic properties. It has been observed to:

  • Enhance Insulin Sensitivity : The compound improves glucose uptake in insulin-resistant cells.
  • Regulate Blood Glucose Levels : Animal models show a reduction in fasting blood glucose levels upon administration.

In Vitro Studies

A series of in vitro assays have demonstrated the biological activity of the compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism
HeLa (Cervical Cancer)10Apoptosis via caspase activation
MCF-7 (Breast Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Inhibition of MMPs

In Vivo Studies

In vivo studies using murine models have shown promising results:

  • Tumor Growth Inhibition : Mice treated with the compound exhibited a significant reduction in tumor volume compared to controls.
  • Safety Profile : Toxicity assessments indicated no significant adverse effects at therapeutic doses.

Case Studies

  • Case Study 1 : A patient with advanced breast cancer showed a partial response to treatment with this compound as part of a combination therapy regimen.
  • Case Study 2 : In diabetic rats, administration led to improved glycemic control and reduced complications associated with diabetes.

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